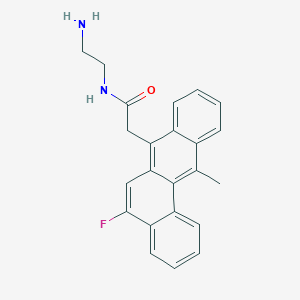
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminoethyl group, a fluorinated tetraphenyl moiety, and an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Tetraphenyl Moiety: This step involves the construction of the tetraphenyl core, which can be achieved through a series of Friedel-Crafts alkylation reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Incorporation of the Aminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorinated tetraphenyl moiety could enhance its binding affinity and specificity, while the aminoethyl group may facilitate its interaction with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-2-(5-fluorophenyl)acetamide: Lacks the tetraphenyl moiety, potentially resulting in different biological activity.
N-(2-Aminoethyl)-2-(12-methyltetraphen-7-YL)acetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its solubility and stability.
Uniqueness
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide is unique due to the combination of its fluorinated tetraphenyl moiety and aminoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
192510-13-7 |
|---|---|
Formule moléculaire |
C23H21FN2O |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-(5-fluoro-12-methylbenzo[a]anthracen-7-yl)acetamide |
InChI |
InChI=1S/C23H21FN2O/c1-14-15-6-2-3-7-16(15)19(13-22(27)26-11-10-25)20-12-21(24)17-8-4-5-9-18(17)23(14)20/h2-9,12H,10-11,13,25H2,1H3,(H,26,27) |
Clé InChI |
YUXRNGKDERGYFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CC(=O)NCCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


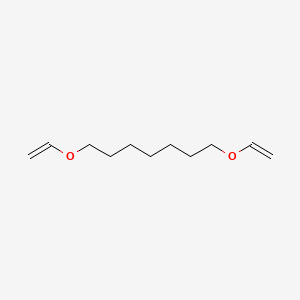
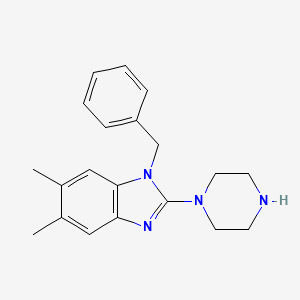


![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)

![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
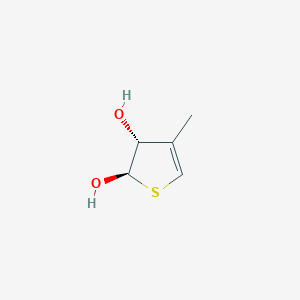
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
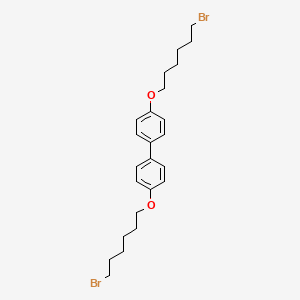

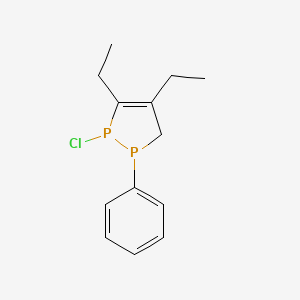

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
